![molecular formula C9H6Br2O4 B2701537 (2,4-Dibromo-6-formylphenoxy)acetic acid CAS No. 21512-82-3](/img/structure/B2701537.png)
(2,4-Dibromo-6-formylphenoxy)acetic acid
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
A study conducted by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which showed significant antimicrobial activities against various microbial strains, highlighting its potential in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Agents
Another investigation by Yar, Siddiqui, and Ali (2006) focused on phenoxy acetic acid derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, indicating their potential use in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).
Metal Complexation and Crystal Structure
Research by O'reilly et al. (1987) detailed the crystal structures of various phenoxyalkanoic acids and their metal complexes, providing insights into their chemical behavior and potential applications in materials science (O'reilly, Smith, Kennard, & Mak, 1987).
Adsorption and Purification Techniques
A study on the adsorption of 2,4-dichlorophenoxy-acetic acid from aqueous solutions by activated carbon explored its potential in water purification technologies. This research highlights the relevance of similar compounds in environmental science and engineering (Aksu & Kabasakal, 2004).
Chemosensors for Metal Ions
Gui et al. (2015) developed a fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid for the selective and sensitive detection of Al(3+) ions in living cells. This study underscores the application of phenoxy acetic acid derivatives in bioimaging and analytical chemistry (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).
Future Directions
properties
IUPAC Name |
2-(2,4-dibromo-6-formylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)9(7(11)2-6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHNCWGIZOTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibromo-6-formylphenoxy)acetic acid |
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